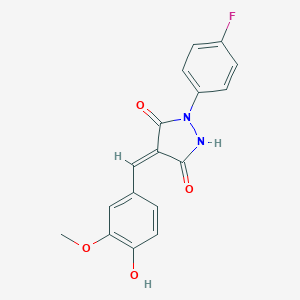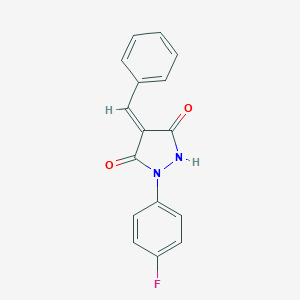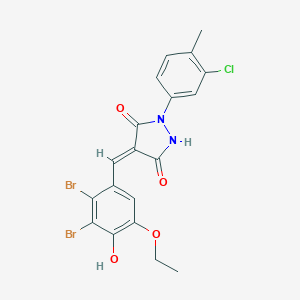![molecular formula C22H25N5O2S B301668 N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301668.png)
N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is a member of the triazole family, which has been widely studied for their biological activities.
Mechanism of Action
The mechanism of action of N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth of cancer cells. In addition, this compound has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been shown to regulate glucose metabolism by activating certain signaling pathways. Furthermore, N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of certain inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide in lab experiments is its potential applications in the treatment of cancer, diabetes, Alzheimer's disease, and inflammation. In addition, this compound has been shown to exhibit low toxicity, making it a potentially safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the study of N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One direction is to further study the mechanism of action of this compound in order to identify its specific targets and signaling pathways. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases. Furthermore, future studies could focus on optimizing the synthesis method of N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide to make it more accessible for lab experiments.
Synthesis Methods
The synthesis of N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a complex process that involves several steps. The synthesis starts with the reaction of 2-(3-methylphenylamino)-2-oxoethyl thioacetate with ethyl 4-bromobutyrate to yield 5-(2-(3-methylphenylamino)-2-oxoethylthio)-4-ethyl-4H-1,2,4-triazole-3-carboxylic acid ethyl ester. The ester group is then hydrolyzed to yield the corresponding carboxylic acid. The final step involves the coupling of the carboxylic acid with 4-aminobenzamide to yield N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide.
Scientific Research Applications
N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been studied extensively for its potential applications in medicine. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In addition, this compound has also been studied for its potential applications in the treatment of diabetes, Alzheimer's disease, and inflammation.
properties
Product Name |
N-{1-[4-ethyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide |
|---|---|
Molecular Formula |
C22H25N5O2S |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[1-[4-ethyl-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H25N5O2S/c1-4-27-20(16(3)23-21(29)17-10-6-5-7-11-17)25-26-22(27)30-14-19(28)24-18-12-8-9-15(2)13-18/h5-13,16H,4,14H2,1-3H3,(H,23,29)(H,24,28) |
InChI Key |
OSVVWMIUYSOZSH-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C(C)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C)C(C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)





![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)
![2-[(1-ethyl-1H-indol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B301606.png)
